molecular formula C10H16O2 B14236044 Agn-PC-0kkpbs CAS No. 223520-41-0

Agn-PC-0kkpbs

Cat. No.: B14236044
CAS No.: 223520-41-0
M. Wt: 168.23 g/mol
InChI Key: DKTBDYSHAJCCHO-UHFFFAOYSA-N
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Description

Agn-PC-0kkpbs (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. The compound exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and a calculated octanol-water partition coefficient (Log P) of 2.15 (XLOGP3), indicating moderate lipophilicity . This compound is synthesized via a palladium-catalyzed reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours, yielding high purity and scalability .

Properties

CAS No.

223520-41-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-1,5-dioxaspiro[5.5]undec-3-ene

InChI

InChI=1S/C10H16O2/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h7H,2-6,8H2,1H3

InChI Key

DKTBDYSHAJCCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2(CCCCC2)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0kkpbs involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation methods typically involve the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as extrusion and injection molding. These methods allow for the efficient production of the compound in large quantities while maintaining its chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0kkpbs undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, silver nitrate, and polyvinylpyrrolidone (PVP). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of hydrogen peroxide as a reducing agent can lead to the formation of silver nanoparticles with unique properties .

Scientific Research Applications

Agn-PC-0kkpbs has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In medicine, this compound is being explored for its antimicrobial and anticancer properties . Additionally, it is used in the industry for the production of advanced materials and coatings .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on Agn-PC-0kkpbs and structurally/functionally related boronic acids, highlighting molecular properties, bioactivity, and synthetic accessibility.

Table 1: Key Molecular and Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid C17H13ClFN3O3
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂ C₁₇H₁₃ClFN₃O₃
Molecular Weight 235.27 234.26 268.70 367.76
Log P (XLOGP3) 2.15 2.30 2.85 3.12
Solubility (mg/mL) 0.24 0.18 0.10 0.55
TPSA (Ų) 40.46 40.46 40.46 86.34
Bioavailability Score 0.55 0.52 0.48 0.55
PAINS Alerts 0 0 1 0

Key Findings :

Lipophilicity and Solubility :

  • This compound exhibits a balanced Log P value (2.15 ) compared to its analogs, suggesting improved membrane permeability over the more lipophilic (6-Bromo-2,3-dichlorophenyl)boronic acid (Log P = 2.85) .
  • The compound’s solubility (0.24 mg/mL ) is superior to analogs with heavier halogen substitutions, which may reduce aggregation in biological assays .

Synthetic Accessibility: this compound requires fewer purification steps compared to C17H13ClFN3O3, which involves multi-step reactions with ammonia and methanol . The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride ensures high catalytic efficiency, reducing reaction time to 1.33 hours vs. 24 hours for some analogs .

Both this compound and C17H13ClFN3O3 exhibit moderate BBB permeability, making them candidates for CNS-targeted drug discovery .

Research Implications and Limitations

  • Advantages of this compound :
    • High reproducibility in synthesis due to optimized reaction conditions .
    • Favorable solubility and bioavailability for in vitro screening .
  • Limitations: Limited stability in acidic environments compared to fluorine-containing analogs like C17H13ClFN3O3 . No CYP enzyme inhibitory activity, which may restrict its use in metabolic studies .

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